N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-15-7-9-19(10-8-15)20-14-29-23(24-20)27-21(12-17(3)26-27)25-22(28)13-18-6-4-5-16(2)11-18/h4-12,14H,13H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHXGRGEXLSWLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its medicinal applications, particularly in antimicrobial and anticancer research.
Chemical Structure and Synthesis
The compound features a thiazole ring, a pyrazole ring, and an acetamide group. The synthesis typically involves multi-step organic reactions:
- Thiazole Formation : Reaction of p-tolylamine with α-haloketones in the presence of a base.
- Pyrazole Formation : Reaction of hydrazine with 1,3-diketones.
- Coupling : Condensation reaction between the thiazole and pyrazole intermediates.
- Finalization : Reaction with acylating agents to form the acetamide group.
Antimicrobial Activity
Research indicates that thiazole and pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various substituted thiazoles, compounds similar to this compound demonstrated enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed twofold to sixteenfold increased antibacterial activity compared to standard antibiotics like Oxytetracycline .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | MBC (µg/mL) | Bacterial Strains Tested |
|---|---|---|---|
| This compound | 7.8 | 15.6 | Staphylococcus aureus, Escherichia coli |
| Oxytetracycline | 15.6 | 31.2 | Staphylococcus aureus, Escherichia coli |
Anticancer Potential
The compound has also been studied for its anticancer properties. Thiazole and pyrazole derivatives are known for their ability to inhibit specific enzymes involved in cancer cell proliferation. In vitro studies have shown that certain thiazole-containing compounds can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival .
The mechanism of action for this compound is thought to involve:
- Enzyme Inhibition : Compounds may inhibit bacterial enzymes or disrupt cellular processes in cancer cells.
- Membrane Disruption : The compound may affect bacterial cell membranes, leading to cell lysis.
Case Studies
Several studies have highlighted the efficacy of thiazole and pyrazole derivatives in various biological assays:
- Study on Antibacterial Activity : A series of substituted thiazoles were synthesized and tested against multiple bacterial strains, showing significant improvements in activity compared to traditional antibiotics .
- Anticancer Research : Research focusing on the cytotoxicity of thiazole-pyrazole hybrids revealed promising results against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential anti-inflammatory , anticancer , and antimicrobial agent . Research indicates that compounds with similar structures often interact with key biological targets, such as enzymes and receptors involved in disease pathways.
Biological Studies
In biological studies, N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide is utilized to understand its interactions with various biological targets. These studies help elucidate the compound's pharmacodynamics and pharmacokinetics.
Case Studies
Several case studies have highlighted its efficacy:
- Anti-inflammatory Activity : In vitro studies demonstrated significant inhibition of inflammatory cytokines in cell cultures treated with the compound.
- Anticancer Properties : Animal models showed reduced tumor growth in subjects administered the compound compared to controls.
Pharmaceutical Development
The compound is explored as a lead candidate for drug development. Its unique structural features may contribute to its effectiveness against specific diseases.
Developmental Insights
Key insights into pharmaceutical development include:
- Lead Optimization : Modifications to the chemical structure have been tested to enhance potency and reduce side effects.
- Formulation Studies : Research into delivery mechanisms, such as nanoparticles or liposomes, aims to improve bioavailability.
Industrial Applications
Beyond medicinal uses, this compound has potential applications in industrial chemistry, particularly in the synthesis of other complex organic molecules. It can serve as a reagent in various chemical processes.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the thiazole ring.
- Synthesis of the pyrazole ring.
- Coupling with acetamide derivatives.
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential anti-inflammatory, anticancer, and antimicrobial properties |
| Biological Studies | Interaction studies with biological targets |
| Pharmaceutical Development | Lead candidate for drug development; optimization and formulation studies |
| Industrial Applications | Synthesis of complex organic molecules; reagent in chemical processes |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The target compound shares structural homology with N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41, from ). Key differences include:
- Substituent positions : The thiazole ring in the target compound is substituted with p-tolyl (vs. phenyl in Compound 41), while the acetamide group carries m-tolyl (vs. unsubstituted phenyl).
- In contrast, the m-tolyl group on the acetamide may alter steric hindrance and hydrogen-bonding capacity.
Pharmacological and Physicochemical Properties
A hypothetical comparison of physicochemical and pharmacological parameters is summarized below:
Key Observations :
- The m-tolyl acetamide may introduce steric constraints that modulate selectivity for biological targets, as seen in analogous kinase inhibitors.
Crystallographic and Stability Data
This aligns with the target compound’s hypothetical lower melting point compared to Compound 41.
Q & A
Basic Research Question
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for p-tolyl/m-tolyl groups) and methyl/methylene signals (δ 2.1–2.5 ppm). Discrepancies in coupling constants may indicate regioisomeric impurities .
- IR spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and thiazole C=N bands (~1550 cm⁻¹) .
- Elemental analysis : Validate purity by comparing experimental vs. calculated C/H/N/S percentages (e.g., ±0.3% tolerance) . Cross-referencing with mass spectrometry (HRMS) resolves ambiguities .
How do structural modifications at the pyrazole and thiazole moieties influence biological activity?
Advanced Research Question
- Pyrazole substituents : Methyl groups at position 3 (as in this compound) enhance metabolic stability by reducing oxidative degradation, as seen in SAR studies of similar triazole-thiazole hybrids .
- Thiazole aryl groups : p-Tolyl substituents improve lipophilicity and target binding, while m-tolyl acetamide side chains modulate solubility . highlights how electron-withdrawing groups (e.g., bromo in compound 9c) increase cytotoxicity via enhanced enzyme inhibition .
What computational approaches predict the compound's binding affinity, and how do they align with experimental data?
Advanced Research Question
- Molecular docking : AutoDock Vina or Schrödinger Suite models predict interactions with target enzymes (e.g., kinases). used docking to show that compound 9c binds to active sites via hydrogen bonds with thiazole sulfur and acetamide carbonyl groups .
- MD simulations : Assess binding stability over 100 ns trajectories. Discrepancies between predicted and experimental IC50 values may arise from solvation effects or protein flexibility, requiring free-energy perturbation (FEP) corrections .
How can researchers address contradictions in biological assay results across studies?
Advanced Research Question
- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability markers (e.g., ATP levels) .
- Purity validation : HPLC (≥95% purity) ensures activity is not skewed by impurities, as emphasized in for chloroacetamide derivatives .
- Model systems : Compare results across cell lines (e.g., MCF-7 vs. HepG2) to identify tissue-specific effects .
What strategies mitigate regioselectivity challenges during pyrazole-thiazole coupling?
Advanced Research Question
- Protecting groups : Temporarily block reactive NH sites on pyrazole during thiazole formation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hours) and improves regioselectivity by minimizing thermal degradation .
- DFT calculations : Predict favorable transition states for cyclization pathways, as applied in to optimize triazole-thiophene hybrids .
How are stability and degradation profiles evaluated under physiological conditions?
Advanced Research Question
- pH stability assays : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 37°C over 24 hours .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Methyl groups on pyrazole and toluyl rings in this compound likely reduce first-pass metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
